molecular formula C10H8ClN3O2 B12283568 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B12283568
M. Wt: 237.64 g/mol
InChI Key: KCFNDMVTLZFOOQ-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is a chemical compound that features a chloropyridine moiety attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the coupling of a chloropyridine derivative with an imidazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium catalysts to form carbon-carbon bonds between the chloropyridine and the imidazole ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. Additionally, continuous flow reactors might be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloropyridin-3-yl)-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its combination of the chloropyridine and imidazole rings, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-5-8(10(15)16)14-9(13-5)6-2-3-7(11)12-4-6/h2-4H,1H3,(H,13,14)(H,15,16)

InChI Key

KCFNDMVTLZFOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CN=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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